molecular formula C5H9NO4 B136995 L-Glutamic Acid-d5 CAS No. 2784-50-1

L-Glutamic Acid-d5

Cat. No.: B136995
CAS No.: 2784-50-1
M. Wt: 152.16 g/mol
InChI Key: WHUUTDBJXJRKMK-NKXUJHECSA-N
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Description

L-Glutamic Acid-d5, also known as L-Glutamic-2,3,3,4,4-d5 acid, is a deuterated form of L-glutamic acid. This compound is a non-essential amino acid and plays a crucial role in cellular metabolism. Its salt form, glutamate, is an important neurotransmitter in the central nervous system and is involved in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic Acid-d5 involves the incorporation of deuterium atoms into the L-glutamic acid molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the L-glutamic acid are replaced with deuterium atoms using deuterated reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated water (D2O) and other deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic Acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxo acids, amines, and substituted derivatives of this compound. These products have various applications in scientific research and industry .

Scientific Research Applications

L-Glutamic Acid-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

L-Glutamic Acid-d5 exerts its effects by acting as an excitatory neurotransmitter in the central nervous system. It activates both ionotropic and metabotropic glutamate receptors, including non-NMDA (AMPA and kainate) and NMDA receptors. These receptors play a crucial role in synaptic transmission and plasticity, which are essential for learning and memory .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to L-Glutamic Acid-d5 include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of deuterium atoms, which makes it a valuable tool in research. The deuterium labeling allows for precise tracking and quantification in various biochemical and pharmacokinetic studies, providing insights that are not possible with non-deuterated compounds .

Properties

IUPAC Name

(2S)-2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUTDBJXJRKMK-NKXUJHECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482295
Record name Glutamicol-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2784-50-1
Record name Glutamicol-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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